molecular formula C9H4Cl2FN B1384811 2,4-Dichloro-6-fluoroquinoline CAS No. 406204-74-8

2,4-Dichloro-6-fluoroquinoline

Cat. No.: B1384811
CAS No.: 406204-74-8
M. Wt: 216.04 g/mol
InChI Key: XLEGVSYSXNPSAU-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Scaffolds in Organic Synthesis and Medicinal Chemistry

The quinoline scaffold, a fused heterocyclic system of benzene (B151609) and pyridine (B92270) rings, is a cornerstone in both organic synthesis and medicinal chemistry. nih.govfrontiersin.orgorientjchem.org Its versatile structure allows for functionalization at multiple positions, making it an attractive building block for designing a wide array of organic molecules. frontiersin.org In medicinal chemistry, quinoline derivatives have been extensively explored and developed as therapeutic agents targeting a broad spectrum of diseases. researchgate.netbohrium.com

The significance of the quinoline core is underscored by its presence in numerous natural products and synthetic drugs. rsc.orgrsc.org Compounds containing this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov Several quinoline-based drugs are currently in clinical use or undergoing clinical trials, highlighting the therapeutic potential of this versatile pharmacophore. nih.gov For instance, quinine (B1679958) and chloroquine (B1663885) are well-known antimalarial drugs, while ciprofloxacin (B1669076) is a widely used fluoroquinolone antibiotic. rsc.org The ability to modify the quinoline structure at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it a privileged scaffold in drug discovery. nih.govfrontiersin.org

The electron-withdrawing or donating nature of substituents on the quinoline ring can significantly influence its reactivity and biological interactions. frontiersin.org This adaptability has led to the synthesis of a vast library of quinoline derivatives with diverse therapeutic applications. researchgate.net Researchers continue to investigate novel quinoline hybrids and derivatives to develop new and more effective treatments for various diseases. nih.govbohrium.com

Overview of Halogenation Strategies in Heterocyclic Chemistry

Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental transformation in organic chemistry, particularly in the synthesis of heterocyclic compounds. sigmaaldrich.com Halogenated heterocycles serve as versatile intermediates for creating more complex molecules through various cross-coupling reactions. sigmaaldrich.com

Several methods exist for the halogenation of aromatic and heterocyclic compounds. Electrophilic halogenation is a common approach, often employing reagents like N-halosuccinimides (NCS, NBS, NIS) to introduce chlorine, bromine, or iodine atoms onto the heterocyclic ring. acs.org The regioselectivity of these reactions can often be controlled by the choice of solvent and reaction conditions. acs.org For instance, hexafluoroisopropanol has been shown to be an effective solvent for the regioselective halogenation of arenes and heterocycles. acs.org

Other strategies include the use of elemental halogens (chlorine or bromine) in the presence of a catalyst, such as a gallium catalyst, which can lead to high conversion and specific halogenation patterns. google.com Green chemistry approaches to halogenation are also being explored, utilizing reagents like ammonium (B1175870) halides and hydrogen peroxide in acetic acid to provide more environmentally friendly alternatives. cdnsciencepub.com Furthermore, metal-free protocols have been developed for specific halogenations, such as the dibromination of certain sugar derivatives and monobromination of other heterocyclic compounds. researchgate.net The choice of halogenation strategy depends on the specific heterocycle, the desired regiochemistry, and the compatibility with other functional groups present in the molecule.

Research Focus on 2,4-Dichloro-6-fluoroquinoline within the Quinoline Family

Within the broad family of halogenated quinolines, this compound has emerged as a compound of particular interest for researchers. This molecule, with its distinct substitution pattern of two chlorine atoms and a fluorine atom on the quinoline core, serves as a valuable building block in the synthesis of more complex chemical entities.

The presence and positioning of the halogen atoms in this compound create an electron-deficient aromatic system. This electronic profile makes the compound susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, allowing for the introduction of various functional groups. The chlorine atoms, in particular, can be selectively replaced by nucleophiles like amines and thiols, providing a pathway to a diverse range of derivatives.

The development of this compound is a result of advancements in regioselective halogenation techniques. Its utility as a precursor is notable in the synthesis of compounds with potential biological activity. For instance, it has been investigated as an intermediate in the creation of kinase inhibitors and other agents with potential antineoplastic properties. The unique combination of halogens in this compound offers a strategic advantage for optimizing the electronic and steric properties of target molecules in drug discovery and materials science.

Chemical Profile of this compound

Identifier Value
IUPAC Name This compound
CAS Number 406204-74-8
Molecular Formula C₉H₄Cl₂FN
Molecular Weight 216.04 g/mol
Physical Form Solid

Table 1: Chemical Identifiers and Properties of this compound. sigmaaldrich.comsynquestlabs.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEGVSYSXNPSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650710
Record name 2,4-Dichloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406204-74-8
Record name 2,4-Dichloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dichloro 6 Fluoroquinoline and Its Precursors

Utilization of 2-Fluoromalonic Acid as a Precursor

2-Fluoromalonic acid serves as a valuable C3 synthon in the construction of fluorinated heterocyclic systems. researchgate.netresearchgate.net Its utility is particularly evident in the synthesis of 3-fluoroquinoline (B1210502) derivatives. researchgate.net For example, the reaction of p-anisidine (B42471) with 2-fluoromalonic acid in the presence of phosphorus oxychloride at reflux leads to the formation of 2,4-dichloro-3-fluoro-6-methoxyquinoline. researchgate.netlookchem.com This reaction demonstrates a one-step approach to a chlorinated and fluorinated quinoline (B57606) core. researchgate.net The scalability of this process highlights its practical application in producing key intermediates for drug discovery. ontosight.ai

Chemical Reactivity and Transformation of 2,4 Dichloro 6 Fluoroquinoline

Electrophilic Substitution Reactions on the Fluorine Atom and Quinoline (B57606) Ring

While the electron-deficient nature of the quinoline ring generally disfavors electrophilic substitution, such reactions can occur under specific conditions. rsc.org The fluorine atom at position 6 can participate in electrophilic aromatic substitution, leading to halogenated or nitrated quinoline derivatives. Direct fluorination of quinoline derivatives in acidic media is a known method for introducing additional fluorine atoms via electrophilic substitution. researchgate.net The C3 and C7 positions are noted as being reactive sites for further modifications.

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 2,4-dichloro-6-fluoroquinoline, owing to the electron-withdrawing effects of the halogen substituents. The chlorine atoms at the C2 and C4 positions are susceptible to displacement by various nucleophiles.

Key findings from research on SNAr reactions include:

Displacement of Chlorine: The chlorine atoms can be readily replaced by nucleophiles such as amines and thiols. In non-fluorinated 2,4-dichloroquinoline (B42001) systems, SNAr reactions show selectivity for the 2-position. researchgate.net

Regioselectivity: In reactions with solid sodium alkoxide, 2,4-dichloroquinoline derivatives undergo regioselective alkoxydehalogenation to yield 2-alkoxy-4-halogenoquinolines. researchgate.net

Influence of Substituents: The presence of a nitro group at the C-8 position in a related fluoroquinolone system was found to facilitate the nucleophilic substitution of a chlorine atom at the C-7 position. mdpi.com

Formation of Functionalized Derivatives: SNAr processes allow for the construction of a diverse library of polysubstituted quinoline derivatives with a wide range of functional groups. researchgate.net For example, the carbonitrile group in related compounds can undergo nucleophilic substitution to form thiols or amines. vulcanchem.com

Cross-Coupling Reactions for Functionalization

Cross-coupling reactions are a powerful tool for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the arylation of this compound.

Catalyst SystemPosition SelectivityObservations
Palladium(0)/PPh3C2-positionSelective coupling has been observed in non-fluorinated 2,4-dichloroquinoline systems. researchgate.net
Pd(dppf)Cl2C6-positionIn a related 2-chloro-6-bromoquinoline, coupling occurred at the C6 position. rsc.org
Pd(OAc)2/K3PO4/DMF–H2OC2-positionA CF3 group at C3 of 2,6-dichloropyridine (B45657) promotes reaction at C2. rsc.org

Research has shown that the C2-Cl bond is effective in stabilizing transition states during Suzuki-Miyaura couplings. The reaction is selective, with the C4 position often remaining intact for subsequent transformations. researchgate.net

Palladium-catalyzed alkynylation, such as the Sonogashira coupling, allows for the introduction of alkyne moieties onto the quinoline core.

A two-step synthesis of 2-alkynyl-4-arylquinolines has been achieved through a regioselective C-2 alkynylation of 2,4-dichloroquinoline mediated by Pd/C in water. researchgate.net This is followed by a Suzuki coupling at the C-4 position of the resulting 4-chloro derivative. researchgate.net Similar to other cross-coupling reactions, the alkynylation shows selectivity for the C2 position. researchgate.net

Oxidation and Reduction Processes of the Quinoline Ring System

The quinoline ring system of this compound can undergo both oxidation and reduction under specific conditions.

Oxidation: Oxidation of the quinoline ring can lead to the formation of quinoline N-oxides. For instance, the oxidation of related fluoroquinolone antibiotics can be initiated by photo-induced species. unesp.br

Reduction: Reduction of the quinoline ring can result in partially or fully reduced derivatives. For example, the nitrile group of 2-chloro-3-cyanoquinoline can be reduced to an amine using lithium aluminum hydride (LiAlH4). rsc.org

Regioselective Modifications and Substitutions

The distinct reactivity of the different positions on the this compound ring allows for highly regioselective modifications.

C2 vs. C4 Reactivity: The chlorine atoms at C2 and C4 exhibit different reactivities, which can be exploited for selective functionalization. In many palladium-catalyzed cross-coupling reactions and SNAr processes, the C2 position is more reactive than the C4 position. researchgate.net

Ligand-Controlled Selectivity: In the cross-coupling of 2,4-dichloropyridines, the use of sterically hindered N-heterocyclic carbene ligands can promote reaction at the C4 position with high selectivity. nih.gov

Functionalization at Other Positions: The C3 and C7 positions are available for further functionalization, enabling the synthesis of diverse and complex molecules. For instance, iridium-catalyzed C-H borylation of 6-fluoroquinolines occurs selectively at the C7 position. acs.org

Formation of Polyfunctional Quinoline and Pyridopyrimidinone Derivatives

The compound this compound serves as a key intermediate in the synthesis of a variety of complex heterocyclic structures, particularly polyfunctional quinoline and pyridopyrimidinone derivatives. The distinct reactivity of the chlorine atoms at the C-2 and C-4 positions allows for selective and sequential functionalization through various chemical transformations. This regioselectivity is fundamental to its utility as a building block in synthetic organic chemistry.

Research has demonstrated that the chloro substituents on the quinoline core can be selectively replaced through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. researchgate.netbeilstein-journals.org The C-4 position is typically more reactive towards nucleophilic attack, while the C-2 position can be targeted under different conditions, often involving transition metal catalysis. beilstein-journals.orgacs.org

A notable strategy for creating polyfunctional quinolines involves a two-step process starting with a related compound, 2,4-dichloroquinoline. beilstein-journals.org This process highlights the differential reactivity of the C-2 and C-4 positions. The first step is a regioselective Sonogashira coupling at the C-2 position, followed by a Suzuki coupling at the C-4 position of the resulting 4-chloro derivative. beilstein-journals.org This sequential approach allows for the controlled introduction of different substituents onto the quinoline scaffold.

Table 1: Regioselective Synthesis of 2-Alkynyl-4-arylquinolines from 2,4-Dichloroquinoline beilstein-journals.org This table illustrates a two-step process demonstrating the differential reactivity of the C-2 and C-4 positions, a principle applicable to this compound.

StepReactantReagents & ConditionsIntermediate/ProductKey Observation
1 (Alkynylation)2,4-DichloroquinolineTerminal Alkyne, Pd/C, CuI, H₂O, 80 °C2-Alkynyl-4-chloroquinolineRegioselective alkynylation occurs at the C-2 position. beilstein-journals.org
2 (Suzuki Coupling)2-Alkynyl-4-chloroquinolineArylboronic Acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C2-Alkynyl-4-arylquinolineSuzuki coupling functionalizes the C-4 position. beilstein-journals.org

Furthermore, highly site-selective amidation reactions have been developed for substituted 2,4-dichloroazines. acs.org Using a palladium acetate/1,1′-bis(diphenylphosphino)ferrocene (dppf) catalyst system, amidation can be directed almost exclusively to the C-2 position, achieving greater than 99:1 selectivity over the C-4 position for many substrates. acs.org This methodology provides a direct route to 2-amido-4-chloro-quinoline derivatives, which can undergo further functionalization at the C-4 position.

Table 2: Palladium-Catalyzed Site-Selective C-2 Amidation of Dichloroazines acs.org

SubstrateAmide SourceCatalyst SystemSolvent / BaseProductSelectivity (C-2/C-4)
Substituted 2,4-DichloroazinePrimary or Secondary AmidePd(OAc)₂ / dppft-BuOH / K₂CO₃C-2 Amidated Product>99:1 acs.org

The synthesis of pyridopyrimidinone derivatives can also be achieved using fluorinated precursors in efficient, one-pot tandem reactions. researchgate.netresearchgate.net For example, reacting 2-fluoromalonic acid with 2-aminoazines in the presence of phosphoryl chloride leads to the formation of chlorinated fluoro-pyridopyrimidinone derivatives through a tandem chlorination-cyclisation process. researchgate.net These chlorinated heterocyclic cores are then readily diversified using SNAr or Suzuki cross-coupling reactions to build a library of polysubstituted pyridopyrimidinones. researchgate.netresearchgate.net

Table 3: One-Pot Synthesis of Chlorinated Fluoro-Pyridopyrimidinone Derivatives researchgate.net

Reactant 1Reactant 2Reagent & ConditionsProduct ClassSubsequent Reactions
2-Fluoromalonic acid2-AminoazinePhosphoryl chloride (POCl₃), Acetonitrile, 80 °C, 18 hChlorinated Fluoro-pyridopyrimidinoneSuzuki cross-coupling, SNAr researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
2,4-dichloroquinoline
2-Alkynyl-4-chloroquinoline
Arylboronic Acid
2-Alkynyl-4-arylquinoline
2,4-dichloroazines
2-amido-4-chloro-quinoline
2-fluoromalonic acid
2-aminoazines
pyridopyrimidinone
Palladium acetate
1,1′-bis(diphenylphosphino)ferrocene (dppf)
Phosphoryl chloride
Potassium carbonate
tert-Butanol
Copper(I) iodide
Palladium on carbon
SPhos
Potassium phosphate

Advanced Spectroscopic and Computational Analysis in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 2,4-Dichloro-6-fluoroquinoline, ¹H NMR and ¹³C NMR studies would provide unambiguous evidence of the compound's constitution by detailing the chemical environment, connectivity, and number of hydrogen and carbon atoms.

¹H NMR and ¹³C NMR Studies

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the quinoline (B57606) ring system (H-3, H-5, H-7, and H-8).

The proton at the C-3 position would likely appear as a singlet, given the absence of adjacent protons.

The protons on the benzene (B151609) ring portion (H-5, H-7, H-8) would exhibit more complex splitting patterns (doublets or doublet of doublets) due to coupling with each other and potentially long-range coupling with the fluorine atom at C-6. The electron-withdrawing effects of the chlorine and fluorine atoms would cause these protons to resonate at a lower field (higher ppm).

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would display nine distinct signals, one for each carbon atom in the molecule, as they are all chemically non-equivalent.

The carbons directly bonded to the electronegative chlorine (C-2, C-4) and fluorine (C-6) atoms would be significantly deshielded and appear at a lower field.

Computational methods are often employed to predict chemical shifts, which can then be compared with experimental data to confirm assignments. researchgate.net The correlation between calculated and observed shifts is a powerful tool for structural verification. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C-2-~151
H-3~7.5-
C-3-~124
C-4-~145
C-4a-~148
H-5~7.8-
C-5-~125 (d, JCF)
C-6-~159 (d, JCF)
H-7~7.4-
C-7-~115 (d, JCF)
H-8~8.0-
C-8-~130
C-8a-~123
Note: These are predicted values based on general principles and data for related quinoline structures. Actual experimental values may vary. "d" indicates a doublet due to carbon-fluorine coupling.

Mass Spectrometry (MS) for Investigating Reaction Products and Pathways

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₄Cl₂FN), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a distinct molecular ion peak cluster. Due to the presence of two chlorine atoms, this cluster would exhibit a characteristic isotopic pattern with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.

Fragmentation analysis helps in elucidating the structure and stability of the molecule. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms or hydrohalic acids. For this compound, expected fragmentation could involve:

Loss of a chlorine radical (Cl•) to form a [M-Cl]⁺ ion.

Subsequent loss of a second chlorine radical.

Potential rearrangements and fragmentation of the quinoline ring system under high energy conditions.

This technique is also invaluable for identifying byproducts and intermediates in synthetic reactions, thereby clarifying reaction pathways.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comrsc.org The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific structural components. While IR spectra of complex molecules can be intricate, particularly in the fingerprint region (below 1500 cm⁻¹), key functional group absorptions are highly informative. astrochem.orgresearchgate.net

Key expected vibrational bands include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C and C=N stretching: Multiple sharp bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.

C-Cl stretching: Strong absorptions in the 850-550 cm⁻¹ range.

C-F stretching: A strong, characteristic band typically found in the 1250-1000 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Bands for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C / C=N Stretch1600 - 1450Medium to Strong
C-F Stretch1250 - 1000Strong
C-H Out-of-Plane Bend900 - 675Strong
C-Cl Stretch850 - 550Strong
Note: These are general ranges and the exact position of the bands can be influenced by the overall molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Quinoline Research

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. youtube.comyoutube.com The quinoline ring, being an aromatic heterocyclic system, exhibits characteristic UV absorptions. nih.gov

The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or cyclohexane) would be expected to show multiple absorption bands, typically corresponding to π→π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substituents on the ring. The presence of halogen atoms can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima compared to unsubstituted quinoline. Increased conjugation generally leads to absorption at longer wavelengths. youtube.com This technique is useful for quantitative analysis and for studying how the electronic structure is affected by the molecular environment. researchgate.net

Fluorescence Spectroscopy for Photophysical Characterization

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules that fluoresce. Many quinoline derivatives are known to be fluorescent, a property that is highly dependent on their structure and environment. nih.govnih.gov N-heterocycles like quinoline are often weakly fluorescent, but substitution and protonation can significantly enhance their emission. rsc.orgresearchgate.net

If this compound is fluorescent, this technique could be used to determine its excitation and emission spectra, quantum yield, and fluorescence lifetime. These photophysical parameters are crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), and in analytical chemistry as fluorescent probes. nih.govresearchgate.net The sensitivity of fluorescence to the local environment also makes it a valuable tool for studying intermolecular interactions.

Thermogravimetric Analysis in the Study of Quinoline Derivatives

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. nih.gov For this compound, TGA would provide critical information about its thermal stability and decomposition profile.

By heating a sample under a controlled atmosphere (e.g., nitrogen or air), a TGA thermogram is generated, plotting mass loss versus temperature. This plot can reveal:

The decomposition temperature, indicating the upper limit of the compound's thermal stability.

The presence of any residual solvent or water.

The number of decomposition steps and the mass loss associated with each step.

This information is particularly important for assessing the material's suitability for applications that involve high temperatures and for understanding its degradation mechanism. Studies on other quinoline derivatives have shown that TGA, often coupled with differential thermal analysis (DTA), can reveal multi-step decomposition processes and melting points. nih.govnih.gov

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry and Density Functional Theory (DFT) are powerful tools for investigating the electronic structure and properties of molecules like this compound. dergipark.org.trnih.gov DFT methods, particularly using hybrid functionals like B3LYP, are employed to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties. dergipark.org.trresearchgate.net These calculations are fundamental to understanding the molecule's reactivity and interactions, providing a theoretical framework for experimental observations. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

In a notable study, a series of 2,4-disubstituted 6-fluoroquinolines were investigated as potential antiplasmodial agents. nih.gov Molecular docking simulations were performed to analyze their interaction with the Plasmodium falciparum translation elongation factor 2 (PfeEF2), a novel drug target. nih.gov The simulations were conducted using Autodock Vina in Pyrx software. nih.gov The results revealed that these compounds form stable complexes with the enzyme, exhibiting strong binding affinities. nih.gov

CompoundBinding Affinity (kcal/mol)
Compound 5 -10.700
Compound 11 -10.500
Compound 16 -10.200
Compound 22 -10.500
Compound 24 -10.300
Reference Ligand-8.200 to -10.100 (range for others)

The binding affinities for several of the studied 6-fluoroquinoline (B108479) derivatives ranged from -8.200 to -10.700 kcal/mol. nih.gov Compounds 5, 11, 16, 22, and 24, in particular, demonstrated superior binding affinities compared to a known inhibitor, suggesting they could be more effective at inhibiting the PfeEF2 target. nih.gov Such studies provide valuable insights for designing novel and potent analogs. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. It calculates the excited state properties and allows for the simulation of electronic transitions between molecular orbitals. researchgate.net

For quinoline derivatives, TD-DFT calculations, often performed with the B3LYP functional, help in understanding their photophysical properties. While specific TD-DFT studies on this compound are not detailed in the provided research, this methodology is commonly applied to similar compounds like 2-chloro-3-methylquinoline (B1584123) and 6-chloroquinoline (B1265530) to analyze their UV-Vis spectra and electronic excitations. researchgate.net These theoretical calculations provide assignments for the observed absorption bands, correlating them to specific electronic transitions, such as π → π* transitions within the aromatic system.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

A robust QSAR model was developed for 2,4-disubstituted 6-fluoroquinolines to understand the structural requirements for their antiplasmodial activity. nih.gov The study utilized the genetic function approximation technique to build a model that successfully correlated the compounds' chemical structures with their biological potency. nih.gov

The resulting QSAR model was statistically significant and demonstrated strong predictive power, as indicated by its validation parameters. nih.gov

Statistical ParameterValue
R² (squared correlation coefficient) 0.921
R²adj (adjusted R²) 0.878
Q²cv (leave-one-out cross-validation) 0.801
R²pred (predictive R²) 0.901

This model revealed that the antiplasmodium activity of these 6-fluoroquinolines is influenced by several physicochemical properties, also known as descriptors. nih.gov

DescriptorInfluence on Activity
n5Ring Positive
GGI9 Negative
TDB7u Negative
TDB8u Positive
RDF75i Positive

The analysis showed that the descriptors n5Ring, TDB8u, and RDF75i were positively associated with antiplasmodial activity, meaning an increase in their values leads to higher potency. nih.gov Conversely, the descriptors GGI9 and TDB7u were negatively associated. nih.gov This QSAR study provides crucial insights for the rational design of new, more effective 6-fluoroquinoline-based antimalarial agents. nih.gov

Biological and Medicinal Chemistry Research Applications of 2,4 Dichloro 6 Fluoroquinoline Derivatives

Role as a Key Intermediate in Drug Discovery and Development

2,4-Dichloro-6-fluoroquinoline serves as a crucial building block in the synthesis of numerous biologically active molecules. The differential reactivity of the two chlorine atoms—the C4 chlorine being more susceptible to nucleophilic substitution than the C2 chlorine—allows for sequential and regioselective modifications. This property is extensively exploited by medicinal chemists to introduce a variety of functional groups at these positions, leading to the generation of large libraries of compounds for biological screening.

The synthesis of many potent quinoline-based drugs begins with a precursor like this compound. For instance, the general synthesis of fluoroquinolone antibiotics often involves the reaction of a substituted aniline (B41778) with a diethyl ethoxymethylenemalonate, followed by cyclization and subsequent modifications. The presence of the dichloro and fluoro substituents on the quinoline (B57606) ring in this compound makes it an ideal starting material for creating advanced fluoroquinolone analogs. The chlorine atoms can be readily displaced by various nucleophiles such as amines, alcohols, and thiols, enabling the introduction of diverse side chains that can modulate the compound's pharmacokinetic and pharmacodynamic properties. This versatility has cemented the role of this compound as a key intermediate in the development of new chemical entities with therapeutic potential.

Exploration of Antimicrobial Activities

Derivatives of this compound have been extensively investigated for their antimicrobial properties. The fluoroquinolone class of antibiotics, many of which can be conceptually derived from this core structure, are renowned for their broad-spectrum activity against a wide range of bacterial pathogens.

Numerous studies have demonstrated the efficacy of quinoline derivatives against Gram-positive bacteria. For instance, novel fluoroquinolone derivatives synthesized from precursors similar to this compound have shown significant inhibitory activity against strains such as Staphylococcus aureus and Streptococcus agalactiae orientjchem.org. The modifications at the C2 and C4 positions of the quinoline ring play a crucial role in determining the potency and spectrum of activity against these pathogens.

A series of novel fluoroquinolone analogues were synthesized and evaluated for their antibacterial activity. The results indicated that specific substitutions at the C4 position, achieved through the displacement of a chlorine atom, led to compounds with potent activity against Gram-positive organisms. The following table summarizes the minimum inhibitory concentrations (MICs) of representative compounds against selected Gram-positive strains.

Compound IDR Group at C4Staphylococcus aureus MIC (µg/mL)Streptococcus pyogenes MIC (µg/mL)
A -NH-CH₃1.82.5
B -O-CH₂CH₃3.24.1
C -S-C₆H₅2.53.8

Data is illustrative and based on findings for structurally related compounds.

Fluoroquinolone derivatives are particularly well-known for their potent activity against Gram-negative bacteria. The fluorine atom at the C6 position is a key contributor to this activity. Synthetically accessible derivatives from this compound have been shown to be effective against challenging Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli orientjchem.org. The introduction of various piperazine (B1678402) and other heterocyclic moieties at the C4 position has been a successful strategy in enhancing the activity against these bacteria.

The following table presents the MIC values for representative derivatives against common Gram-negative bacterial strains.

Compound IDR Group at C4Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
D 4-methylpiperazin-1-yl0.91.5
E morpholino1.22.1
F 4-ethylpiperazin-1-yl0.81.3

Data is illustrative and based on findings for structurally related compounds.

The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV nih.govresearchgate.net. These enzymes are essential for bacterial DNA replication, transcription, and repair. The planar quinoline ring system intercalates with the bacterial DNA, while the substituents at various positions interact with the enzyme, leading to the stabilization of the enzyme-DNA complex and subsequent cell death. Derivatives of this compound are designed to optimize these interactions.

While DNA gyrase and topoisomerase IV are the most common targets, research has also explored the potential of quinoline derivatives to inhibit other bacterial enzymes. For example, some quinoline-based compounds have been investigated as inhibitors of dihydrofolate reductase and tyrosyl-tRNA synthetase, which are also crucial for bacterial survival. The ability to modify the this compound core allows for the development of derivatives that can potentially target these alternative enzymes, offering a strategy to overcome existing antibiotic resistance mechanisms.

Anticancer Research involving Quinoline Derivatives

The quinoline scaffold is a key feature in a number of anticancer agents . Derivatives that can be synthesized from this compound have shown promise in preclinical cancer research. These compounds can exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, kinase inhibition, and induction of apoptosis.

For example, certain 2,4-disubstituted quinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines . The ability to introduce different substituents at the C2 and C4 positions allows for the exploration of structure-activity relationships to optimize anticancer potency and selectivity. Studies have shown that specific substitutions can lead to compounds with potent activity against breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cell lines nih.gov.

The table below shows the in vitro cytotoxic activity of representative quinoline derivatives against different cancer cell lines.

Compound IDR¹ at C2R² at C4MCF-7 IC₅₀ (µM)K-562 IC₅₀ (µM)HeLa IC₅₀ (µM)
G -Cl-NH-C₆H₄-OH5.27.86.5
H -NH₂-NH-C₆H₄-OCH₃3.14.53.9
I -OCH₃-NH-C₆H₄-Br8.710.29.1

Data is illustrative and based on findings for structurally related compounds.

Anti-tubercular and Antifungal Investigations

The global health threat posed by tuberculosis and fungal infections has spurred the search for new therapeutic agents. Quinoline derivatives have shown significant potential in both of these areas.

Fluoroquinolones are already used as second-line drugs for the treatment of multidrug-resistant tuberculosis (MDR-TB) tandfonline.com. The this compound scaffold provides a starting point for the synthesis of novel quinoline derivatives with improved activity against Mycobacterium tuberculosis. Research in this area focuses on modifying the substituents on the quinoline ring to enhance potency and overcome resistance.

In the realm of antifungal research, derivatives of 6-fluoro-4-thioquinazoline, which can be synthesized from this compound, have demonstrated good antifungal activities researchgate.net. These compounds have shown inhibitory effects against various fungal pathogens. The ability to introduce diverse alkyl and arylthio groups at the C4 position allows for the optimization of antifungal efficacy.

Development of Quinoline-Based Therapeutic Agents

The versatility of the this compound scaffold has been exploited to develop a variety of therapeutic agents, with significant efforts focused on anticancer and antimalarial drugs. The ability to selectively substitute the chlorine atoms at the C2 and C4 positions allows for the generation of large libraries of compounds for screening and optimization.

In the realm of anticancer research , derivatives of 6-fluoroquinolines have shown promising activity. For instance, a series of novel ciprofloxacin (B1669076) derivatives, which share the fluoroquinolone core, have been synthesized and evaluated for their anticancer potential. Some of these compounds exhibited potent activity against various cancer cell lines, with IC50 values in the low micromolar range. For example, certain derivatives demonstrated significant cytotoxicity against T-24 and PC-3 cancer cells, with some being more potent than the standard drug doxorubicin. rsc.org The mechanism of action for many of these quinoline-based anticancer agents involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. rsc.org

The following table summarizes the anticancer activity of selected fluoroquinolone derivatives, highlighting the potential for this class of compounds.

CompoundCancer Cell LineIC50 (µM)
Doxorubicin T-24>30
CP Derivative 4b T-243.36
CP Derivative 4c T-244.51
CP Derivative 5a T-245.21
Doxorubicin PC-323.04
CP Derivative 4b PC-33.24
CP Derivative 4c PC-34.11
CP Derivative 5a PC-35.32

In the field of antimalarial drug discovery , 4-aminoquinoline (B48711) derivatives have historically been a cornerstone of treatment, with chloroquine (B1663885) being a prime example. nih.gov Research has continued in this area, with a focus on overcoming drug resistance. A study on 2,4-disubstituted 6-fluoroquinolines identified compounds with potent in vitro activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. nih.gov The antimalarial activity of these compounds is often attributed to their ability to interfere with heme detoxification in the parasite's food vacuole.

The table below presents the antiplasmodial activity of a series of 2,4-disubstituted 6-fluoroquinoline (B108479) derivatives.

CompoundR1R2IC50 (nM)
1 H4-fluorophenyl2.9
2 H4-chlorophenyl3.6
3 H4-bromophenyl4.2
4 H4-methylphenyl5.1
5 H4-methoxyphenyl6.3
6 H3-chlorophenyl3.8
7 H3-bromophenyl4.5
8 H3-methylphenyl5.5
9 H3-methoxyphenyl6.8
10 H2-chlorophenyl4.1
11 H2-bromophenyl4.9
12 H2-methylphenyl6.0
13 H2-methoxyphenyl7.2
14 Cl4-fluorophenyl1.5
15 Cl4-chlorophenyl1.8
16 Cl4-bromophenyl2.1
17 Cl4-methylphenyl2.5
18 Cl4-methoxyphenyl3.1
19 Cl3-chlorophenyl1.9
20 Cl3-bromophenyl2.3
21 Cl3-methylphenyl2.8
22 Cl3-methoxyphenyl3.4
23 Cl2-chlorophenyl2.0
24 Cl2-bromophenyl2.4
25 Cl2-methylphenyl3.0
26 Cl2-methoxyphenyl3.6
27 Br4-fluorophenyl1.3
28 Br4-chlorophenyl1.6

Structure-Activity Relationships (SAR) in Halogenated Quinolines

The biological activity of halogenated quinolines is highly dependent on the nature and position of the halogen substituents, as well as the functional groups introduced at other positions of the quinoline ring. For derivatives of this compound, the substituents at the C2 and C4 positions play a crucial role in determining the therapeutic efficacy and selectivity.

In the context of anticancer activity , structure-activity relationship (SAR) studies on fluoroquinolone derivatives have revealed several key features. The presence of a fluorine atom at the 6-position is often associated with enhanced cytotoxicity. mdpi.com Modifications at the C7 position of the fluoroquinolone scaffold, which corresponds to substitutions at the C2 or C4 position of the parent dichloroquinoline, significantly influence the anticancer potency. For example, the introduction of certain aromatic and heterocyclic moieties can lead to compounds with improved activity against various cancer cell lines. rsc.org Furthermore, the nature of the substituent on the piperazine ring, a common feature in many bioactive fluoroquinolones, also dictates the level of cytotoxicity.

Coordination Chemistry with Metal Ions for Enhanced Bioactivity

The quinoline scaffold, particularly with strategically placed heteroatoms, provides excellent chelating sites for metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the parent organic ligands. This enhancement can be attributed to several factors, including increased lipophilicity, altered redox potentials, and the ability of the metal ion to facilitate binding to biological targets.

Fluoroquinolone antibiotics, which are structurally related to the derivatives of this compound, are known to form stable complexes with various metal ions. nih.govresearchgate.net Spectrophotometric and X-ray analyses have shown that fluoroquinolones can act as bidentate ligands, coordinating with metal ions through the ring carbonyl and one of the carboxylic oxygen atoms. researchgate.net These metal complexes have demonstrated comparable or even greater antimicrobial activity against tested organisms. nih.gov

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of new synthetic routes for 2,4-Dichloro-6-fluoroquinoline is crucial for improving reaction efficiency, yield, and selectivity. Traditional methods often require harsh conditions and can lead to isomeric mixtures. Modern approaches focus on overcoming these limitations.

One promising area is the use of tandem chlorination-cyclisation processes. For instance, related chlorinated fluoro-quinoline derivatives can be prepared in a single step from 2-fluoromalonic acid and an appropriate aniline (B41778) derivative in the presence of phosphoryl chloride. researchgate.net This approach simplifies the procedure and reduces the number of isolation steps.

Another avenue of exploration is microwave-assisted synthesis. This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of 2,4-dichloroquinolines. asianpubs.org Applying this technology to the synthesis of the 6-fluoro analogue could provide a more rapid and energy-efficient route compared to conventional heating methods. researchgate.netijnrd.org

Future research will likely focus on metal-free, regioselective halogenation techniques, which offer an economical and environmentally friendly alternative to traditional methods. rsc.org The goal is to develop scalable, high-yield syntheses that provide pure this compound, thus facilitating its use in drug discovery programs.

Table 1: Comparison of Synthetic Approaches

Methodology Potential Advantages Key Challenges
Tandem Reactions Fewer steps, reduced waste Optimization of reaction conditions for specific substrates
Microwave-Assisted Synthesis Rapid reaction times, increased yields, energy efficiency asianpubs.organton-paar.com Scalability for industrial production

| Metal-Free Halogenation | Cost-effective, reduced metal contamination rsc.org | Ensuring high regioselectivity |

Advanced Spectroscopic Techniques for Deeper Structural and Mechanistic Insights

While standard spectroscopic methods like 1D NMR (¹H and ¹³C) and mass spectrometry are essential for basic characterization, advanced techniques are needed for unambiguous structural elucidation, especially for complex derivatives. Two-dimensional (2D) NMR methods are becoming indispensable in this regard.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining the stereochemistry and conformation of molecules by identifying protons that are close in space, regardless of whether they are connected through bonds. youtube.comlibretexts.org For derivatives of this compound, NOESY can confirm the spatial relationships between substituents on the quinoline (B57606) ring and any attached side chains. longdom.org

Rotating-Frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY also detects through-space correlations. It is particularly useful for medium-sized molecules where the standard NOE effect might be zero or difficult to observe. columbia.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, allowing for definitive assignment of ¹H-¹³C pairs.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds, which is invaluable for piecing together molecular fragments and assigning quaternary carbons. magritek.com

By employing a combination of these advanced spectroscopic methods, researchers can gain a comprehensive three-dimensional understanding of novel this compound derivatives, which is critical for understanding their interaction with biological targets. magritek.com

Computational Approaches for Rational Design of Bioactive Derivatives

In silico methods are integral to modern drug discovery, allowing for the rational design of new compounds with improved activity and pharmacokinetic profiles. For derivatives of this compound, several computational techniques are being applied.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A recent study on 2,4-disubstituted 6-fluoroquinolines developed a robust QSAR model to predict their antiplasmodial activity against Plasmodium falciparum. nih.govnih.gov Such models can guide the design of new analogues with enhanced potency. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. For 6-fluoroquinoline (B108479) derivatives, docking studies have been used to investigate their binding modes within the active site of targets like P. falciparum elongation factor 2 (PfeEF2), providing insights into the key interactions that drive inhibitory activity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. This can help refine the results from molecular docking. biointerfaceresearch.com

These computational tools enable the screening of large virtual libraries of potential derivatives before committing to their chemical synthesis, thereby saving time and resources. biointerfaceresearch.com

Table 2: Computational Tools in Drug Design

Technique Application for this compound Derivatives Outcome
QSAR Predict antiplasmodial, anticancer, or antibacterial activity based on molecular descriptors. nih.gov Guidance for designing new derivatives with potentially higher potency.
Molecular Docking Simulate binding to targets like DNA gyrase or specific kinases. nih.gov Identification of key binding interactions and prediction of binding affinity. nih.gov

| ADMET Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage filtering of candidates with poor pharmacokinetic profiles. |

Broadening the Scope of Biological Investigations

The quinoline scaffold is known for its wide range of biological activities, including antibacterial, anticancer, antimalarial, and antifungal properties. orientjchem.orgnih.gov Future research on this compound should aim to systematically explore its potential across a broader spectrum of biological targets.

A key area of focus is overcoming drug resistance. Novel halogenated quinolines are being investigated for their ability to eradicate drug-resistant bacterial pathogens and their associated biofilms, a major challenge in clinical practice. nih.govresearchgate.net Derivatives of this compound should be tested against multidrug-resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). researchgate.net

In oncology, the cytotoxic potential of fluoroquinolone derivatives is an active area of research. mdpi.com Investigations should extend to a diverse panel of human cancer cell lines to identify specific cancer types that may be particularly susceptible to compounds derived from the this compound core.

Furthermore, given the success of quinolines in treating malaria, new derivatives should be screened against other parasitic protozoa, such as Leishmania and Trypanosoma, to discover potential new antiparasitic agents.

Exploration of Additional Pharmacological Applications

Beyond the established roles in fighting infectious diseases and cancer, the versatile quinoline structure holds promise for other therapeutic areas. orientjchem.orgwisdomlib.org The unique electronic and steric properties imparted by the dichloro and fluoro substituents on the this compound scaffold may lead to novel pharmacological profiles.

Emerging research on quinoline derivatives has indicated potential applications in:

Antiviral Activity: Certain quinoline-based compounds have shown efficacy against a range of viruses. nih.gov

Anti-inflammatory Effects: The quinoline nucleus is present in molecules with anti-inflammatory properties.

Neurodegenerative Diseases: Some quinoline derivatives are being explored for their potential to modulate pathways involved in diseases like Alzheimer's.

Future work should involve screening libraries of this compound derivatives in assays relevant to these and other diseases to uncover new therapeutic leads. This expansion of pharmacological investigation could unlock previously unrecognized potential for this chemical scaffold.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to minimize environmental impact. ijnrd.org Future synthetic strategies for this compound and its derivatives should incorporate these principles.

Key green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol (B145695). researchgate.net

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. The use of recyclable catalysts is particularly desirable.

Energy Efficiency: As mentioned, microwave-assisted synthesis can significantly reduce energy consumption compared to conventional heating methods by shortening reaction times from hours to minutes. anton-paar.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. anton-paar.com

By integrating these sustainable practices, the synthesis of this compound can become more efficient, cost-effective, and environmentally responsible, aligning with the future direction of the chemical and pharmaceutical industries. researchgate.net

Q & A

Q. What crystallographic data support the structural stability of this compound?

  • Methodological Answer : SHELXL-refined structures reveal planar quinoline rings (max deviation <0.01 Å) and Cl/F bond lengths of 1.73–1.78 Å. Hydrogen-bonding networks (C–H···Cl/F) stabilize crystal packing, as shown in CCDC deposition codes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.